2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their various activities .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Their synthesis involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds include good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds . The properties and stability found in 4a–g are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .Scientific Research Applications
Fluorescent Probes for Biological Imaging
Pyrazolo[1,5-a]pyrimidines (PPs) have been recognized for their significant photophysical properties, making them excellent candidates for fluorescent probes in biological imaging . These compounds exhibit tunable photophysical properties, allowing for the design of solid-state emitters with good emission intensities. This makes them suitable for studying the dynamics of intracellular processes and bioimaging applications.
Chemosensors
Due to the presence of heteroatoms like nitrogen, PPs can act as potential chelating agents for ions . This property is beneficial for the development of chemosensors, which are crucial tools in detecting the presence of specific ions or molecules within a given environment.
Organic Light-Emitting Devices (OLEDs)
PPs have been identified as strategic compounds for optical applications, including OLEDs . Their simpler and greener synthetic methodology, along with their solid-state emission capabilities, make them suitable for use in the development of organic materials for light-emitting devices.
Antitumor Agents
The pyrazolo[1,5-a]pyrimidine scaffold has shown potential as an antitumor agent . Its structural diversity, achieved through various synthetic transformations, allows for the design of drugs with anticancer properties. The PP derivatives have been highlighted for their potential in medicinal chemistry, particularly in the development of new rational and efficient designs of drugs.
Enzymatic Inhibitory Activity
PP derivatives have been studied for their enzymatic inhibitory activity . This application is particularly relevant in the field of drug discovery, where the inhibition of specific enzymes can lead to therapeutic benefits for treating various diseases.
Treatment of Inflammatory or Viral Diseases
PPs have been reported as promising pharmacophores in structures as potential drugs for the treatment of cancer, as well as inflammatory or viral diseases . Their ability to be incorporated into drug structures makes them valuable in the pharmaceutical industry for developing new treatments.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-5-3-6-9-7(12)4-8(13)11(6)10-5/h3H,2,4H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCJGWWYUGMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=O)CC(=O)NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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